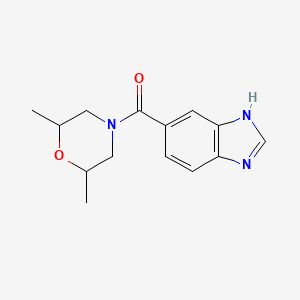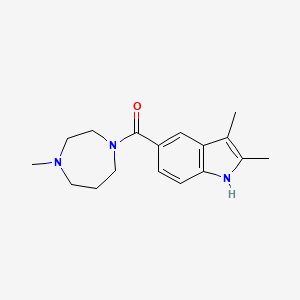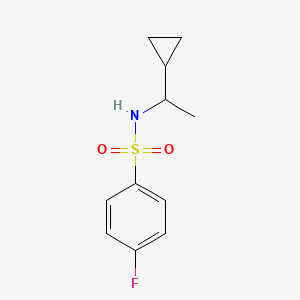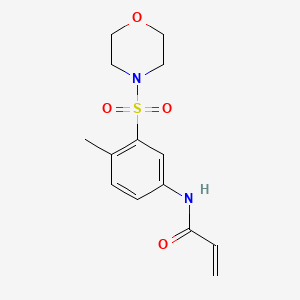
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as DMTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of pyrazole derivatives and has a trifluoromethyl group attached to the benzamide moiety.
作用機序
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide also inhibits the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to possess various biochemical and physiological effects. In cancer cells, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide induces apoptosis by activating caspase-3 and caspase-9. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1. In neurology, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to reduce oxidative stress and neuroinflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.
実験室実験の利点と制限
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is also stable under various conditions and can be stored for long periods of time. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents such as DMSO or ethanol. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has a low bioavailability and requires the use of high concentrations to achieve significant effects.
将来の方向性
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize the synthesis method of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide to improve its yield and purity. Furthermore, the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide analogs with improved bioavailability and efficacy is another future direction for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide.
Conclusion:
In conclusion, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in cancer research, neurology, and inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, including its potential as a therapeutic agent for various diseases, optimization of the synthesis method, elucidation of its mechanism of action, and development of analogs with improved bioavailability and efficacy.
合成法
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide as a white solid with a high yield.
科学的研究の応用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and inflammation. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Inflammation is a complex biological process that is involved in various diseases such as arthritis, atherosclerosis, and inflammatory bowel disease. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-7-11(8(2)19-18-7)17-12(20)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVWBOTIYFTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)



![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
